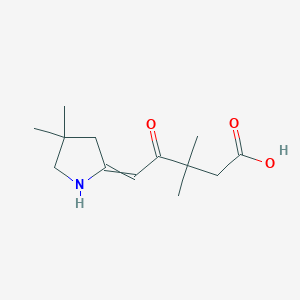
5-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethyl-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethyl-4-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and multiple methyl groups
Preparation Methods
The synthesis of 5-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethyl-4-oxopentanoic acid involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions.
Formation of the Oxopentanoic Acid Moiety:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethyl-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethyl-4-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethyl-4-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethyl-4-oxopentanoic acid can be compared with other similar compounds, such as:
4,4-Dimethylpyrrolidine-2-carboxylic acid: This compound shares the pyrrolidine ring but lacks the oxopentanoic acid moiety.
3,3-Dimethyl-4-oxopentanoic acid: This compound lacks the pyrrolidine ring but contains the oxopentanoic acid moiety.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
CAS No. |
61856-71-1 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
5-(4,4-dimethylpyrrolidin-2-ylidene)-3,3-dimethyl-4-oxopentanoic acid |
InChI |
InChI=1S/C13H21NO3/c1-12(2)6-9(14-8-12)5-10(15)13(3,4)7-11(16)17/h5,14H,6-8H2,1-4H3,(H,16,17) |
InChI Key |
RXPCQEWHRTWYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C(C)(C)CC(=O)O)NC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















